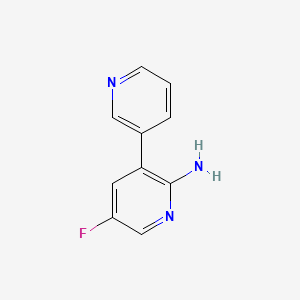

5-Fluoro-3-pyridin-3-ylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

5-fluoro-3-pyridin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8FN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14) |

InChI Key |

KATZQGQXLCXOOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3 Pyridin 3 Ylpyridin 2 Amine and Analogs

Strategies for the Preparation of the Core 5-Fluoro-3-pyridin-3-ylpyridin-2-amine Structure and its Derivatives

The construction of the 5-fluoro-3-(pyridin-3-yl)pyridin-2-amine core relies on strategic bond formations, often involving multi-step sequences that build the substituted bipyridine system.

Multi-Step Synthetic Approaches from Readily Available Pyridine (B92270) Precursors

The synthesis of complex pyridines often begins with simpler, commercially available pyridine precursors. nih.gov A common strategy involves building the molecule step-by-step, introducing the required functional groups in a controlled manner. For instance, a synthesis might start with a substituted aminopyridine. The pyridine ring can be constructed through the condensation of precursors, followed by functional group interconversions to install the amine, fluorine, and the second pyridine ring.

One general approach involves starting with a 2-aminonicotinonitrile derivative. researchgate.net Through a series of reactions including hydrolysis and rearrangement, the core imidazo[4,5-b]pyridine can be formed, which can then be further functionalized. researchgate.net Another pathway may involve the diazotization of an aminopyridine in the presence of hydrofluoric acid or a related fluoride (B91410) source to introduce the fluorine atom, a process that can be followed by cross-coupling to add the second pyridine ring. acs.orggoogle.com

Palladium-Catalyzed Amination and Coupling Reactions for Pyridine Ring Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the crucial carbon-carbon bond between the two pyridine rings in the target molecule. The Suzuki-Miyaura coupling is a prominent method, though it can face challenges with pyridine-2-boronates due to their instability. sigmaaldrich.com

Key Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction typically couples a pyridylboronic acid or ester with a halopyridine. For the synthesis of the target scaffold, this could involve reacting a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) with a suitable 5-fluoro-2-aminopyridine-3-boronic acid derivative, or vice versa. acs.org The choice of catalyst, such as those based on palladium with specific phosphine (B1218219) ligands (e.g., Pd(dppb)Cl2 or Pd(PPh3)4), is critical for achieving high yields. acs.org

Desulfinylative Cross-Coupling: An alternative to boronates involves using pyridine-2-sulfinates as nucleophilic coupling partners in a palladium-catalyzed process. sigmaaldrich.com This method has shown exceptional scope for linking pyridine and other heterocycles. sigmaaldrich.com

C-H Activation/Cross-Coupling: Modern methods also include the direct coupling of pyridine N-oxides with other heterocycles through palladium-catalyzed C-H activation. rsc.orgacs.org This avoids the pre-functionalization required in traditional cross-coupling reactions. For example, a 5-fluoro-2-aminopyridine N-oxide could potentially be coupled directly with pyridine.

| Reaction Type | Coupling Partners | Catalyst Example | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid + Heteroaryl Chloride | Pd(dppb)Cl₂ | Effective for monocyclic heteroaryl chlorides. | acs.org |

| Suzuki-Miyaura | Arylboronic Acid + Chloroquinoline | Pd(Ph₃)₄ | Excellent for chloroquinoline derivatives. | acs.org |

| Desulfinylative Coupling | Pyridine-2-sulfinate + Aryl Bromide/Chloride | Palladium-based | Avoids unstable pyridine-2-boronates. | sigmaaldrich.com |

| C–H/C–H Cross-Coupling | Pyridine N-oxide + Thiophene/Furan | Pd(II) catalyst with Ag₂CO₃ | Direct coupling without pre-functionalization. | rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Fluorinated Pyridine Rings

The introduction and subsequent reactions of the fluorine atom are governed by the principles of aromatic substitution on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for introducing a fluorine atom onto a pyridine ring. The reaction involves displacing a good leaving group, such as a nitro or chloro group, with a fluoride anion source (e.g., CsF, TBAF). acs.orgmdpi.comresearchgate.net The presence of electron-withdrawing groups and the ring nitrogen atom activates the ring for nucleophilic attack. mdpi.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully replaced by fluoride. mdpi.comresearchgate.net The reactivity of halopyridines in SNAr reactions is significantly higher for fluoropyridines compared to chloropyridines, making the installed fluoride a reactive handle for further derivatization. nih.gov

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on pyridine is generally difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org The reaction conditions, often involving strong acids, lead to protonation of the pyridine nitrogen, further deactivating the ring. wikipedia.orgrsc.org However, electrophilic fluorination can be achieved on activated pyridine systems, such as dihydropyridines, using reagents like Selectfluor®. nih.govresearchgate.net A more common strategy to achieve substitution is to first form the pyridine N-oxide. The N-oxide is more reactive towards electrophiles, and the resulting product can then be deoxygenated. wikipedia.org

Reduction and Oxidation Reactions in Fluoropyridine Systems

Oxidation and reduction are key transformations for manipulating functional groups during the synthesis of fluoropyridine systems.

Oxidation: The oxidation of the pyridine nitrogen to a pyridine N-oxide is a crucial step in many synthetic routes. wikipedia.org This transformation activates the pyridine ring, particularly at the 2- and 4-positions, for both nucleophilic and electrophilic substitution. nih.govwikipedia.org For example, a pyridine N-oxide can be converted to a 2-fluoropyridine (B1216828) via an intermediate 2-pyridyltrialkylammonium salt. acs.org

Reduction: Reduction reactions are frequently employed to convert nitro groups to the essential primary amine group. youtube.com A common route to 2-aminopyridines involves the nitration of the pyridine ring (often as the N-oxide), followed by the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation. The substance that gains electrons is reduced, while the substance that loses them is oxidized. youtube.com

Derivatization Strategies for Structural Modification of this compound and its Analogs

The core structure of this compound is a versatile template for introducing a wide array of other heterocyclic systems, a common strategy in drug discovery to explore structure-activity relationships.

Introduction of Diverse Heterocyclic Moieties (e.g., Piperazine, Thiazole (B1198619), Pyrazole (B372694), Triazole, Purine, Oxadiazole, Oxazolidinone)

The primary amine at the C2 position and the reactive fluoride at the C5 position (or other installed leaving groups) on the pyridine ring are the primary sites for derivatization. This is often accomplished through nucleophilic substitution or coupling reactions.

Piperazine: Can be introduced by reacting a suitable halopyridine precursor with piperazine, often under conditions that facilitate nucleophilic aromatic substitution.

Thiazole: Thiazole-containing compounds are known for their broad biological activity. nih.govnih.govwikipedia.org They can be coupled to the pyridine core using methods like palladium-catalyzed cross-coupling reactions, where a halopyridine is reacted with an organometallic thiazole derivative. nih.gov

Pyrazole: Pyrazolyl units can be installed via SNAr by reacting a 2-fluoropyridine intermediate with a pyrazole nucleophile. nih.gov

Triazole: This five-membered ring exists as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, both of which are important in medicinal chemistry. nih.govmdpi.com They can be synthesized and attached to the main scaffold through cyclization reactions or by coupling a pre-formed triazole. smolecule.com The incorporation of fluorine into triazole derivatives has been shown to enhance their pharmacological activity. frontiersin.org

Oxadiazole: The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) cores are also prevalent in bioactive molecules. nih.govnih.govorientjchem.org Synthesis can involve the cyclization of thiosemicarbazide (B42300) precursors or the reaction of amidine oximes with activating agents. acs.org These heterocycles can be linked to the pyridine core to generate novel derivatives. researchgate.net

| Heterocycle | Key Structural Feature | Synthetic Linkage Example | Reference |

|---|---|---|---|

| Piperazine | Saturated 6-membered ring with two N atoms | Nucleophilic Aromatic Substitution | nih.gov |

| Thiazole | 5-membered ring with S and N atoms | Pd-catalyzed Cross-Coupling | nih.gov |

| Pyrazole | 5-membered ring with two adjacent N atoms | Nucleophilic Aromatic Substitution | nih.gov |

| Triazole | 5-membered ring with three N atoms | Cyclization/Coupling Reactions | nih.govsmolecule.com |

| Oxadiazole | 5-membered ring with O and two N atoms | Dehydrative Cyclization of Precursors | nih.govacs.org |

| Oxazolidinone | 5-membered ring with O, N, and a carbonyl | Multi-step synthesis from amino alcohols | - |

| Purine | Fused pyrimidine (B1678525) and imidazole (B134444) rings | Coupling via N-alkylation or C-N bond formation | - |

Functional Group Interconversions on the Pyridine Rings

The chemical scaffold of this compound, featuring two interconnected pyridine rings with amino and fluoro substituents, allows for a variety of functional group interconversions. These transformations are critical for creating derivatives with modified electronic and steric properties.

One of the primary transformations involves the nitrogen atoms of the pyridine rings. These can be oxidized to form the corresponding N-oxides. ingentaconnect.combenthamdirect.com This conversion not only alters the electronic nature of the pyridine system but also provides different modes for metal coordination, which is particularly relevant in the synthesis of catalytic agents. rsc.orgrsc.org The amino group at the 2-position of the pyridine ring is another key site for functionalization. It can be converted into a range of other functionalities through standard synthetic procedures. For instance, diazotization followed by substitution can introduce halides, hydroxyl groups, or other moieties. The amino group can also undergo acylation or alkylation to produce a library of amide or secondary/tertiary amine derivatives.

Furthermore, other functional groups can be interconverted. For example, hydroxyl groups, if present on a derivative, can be transformed into good leaving groups like sulfonate esters (tosylates, mesylates, or triflates) or directly into halides using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu The Finkelstein reaction allows for the conversion of chlorides or bromides into iodides. vanderbilt.eduunacademy.com For derivatives containing carboxylic acid groups, the Arndt-Eistert reaction provides a method for homologous chain extension, converting an acid to its next higher homolog. vanderbilt.edu These interconversions are foundational for structure-activity relationship (SAR) studies.

Synthesis of Analytically Useful Labeled Analogs (e.g., Deuterated, Carbon-14)

The synthesis of isotopically labeled analogs of this compound is essential for various analytical studies, including metabolic pathway tracing and quantitative analysis. Carbon-14 and deuterium (B1214612) are common isotopes used for this purpose.

Carbon-14 Labeling: Carbon-14 is a beta-emitter with a long half-life (5,730 years), making it ideal for long-term tracer studies where decay correction is not needed. moravek.com The introduction of a ¹⁴C atom into the molecule is a strategic process. Late-stage labeling is often preferred as it minimizes the handling of radioactive materials and reduces radioactive waste. researchgate.netacs.org For a molecule like this compound, a ¹⁴C label could be incorporated by using a labeled precursor during the synthesis, such as [¹⁴C]potassium cyanide ([¹⁴C]KCN), which can be converted into a labeled pyridine ring. wuxiapptec.com

When selecting the labeling position, several factors are considered: the site should be metabolically stable to prevent premature loss of the label, and the synthetic route to introduce the label should be as short as possible. moravek.comwuxiapptec.com The specific activity of the final product, which is the ratio of radioactivity to mass, is a crucial parameter, with fully ¹⁴C-labeled compounds having a theoretical specific activity of 62.4 mCi/mmol. wuxiapptec.com

Deuterium Labeling: Deuterated analogs are valuable for mechanistic studies and as internal standards in mass spectrometry-based quantification. Deuterium can be introduced by using deuterated reagents in the synthesis or through hydrogen-deuterium exchange reactions on the final compound or its precursors. The deuterium isotope effect on NMR chemical shifts can also be a tool for studying proton transfer equilibria in related compounds. benthamdirect.com

Interactive Table: Labeled Analogs and Their Applications Below is a table summarizing common isotopic labels and their uses in the context of pyridine-based amine analysis.

| Isotope | Common Precursor | Typical Application | Key Advantage |

| Carbon-14 (¹⁴C) | Ba[¹⁴C]CO₃, [¹⁴C]KCN | ADME studies, metabolic pathway tracing | Long half-life, minimal structural disturbance. moravek.comopenmedscience.com |

| Deuterium (²H or D) | D₂O, NaBD₄ | Mass spectrometry internal standards, mechanistic studies | Non-radioactive, predictable mass shift |

| Fluorine-18 (B77423) (¹⁸F) | K[¹⁸F]F-K222 | Positron Emission Tomography (PET) imaging | Short half-life for in vivo imaging |

| Tritium (³H) | ³H₂ gas, NaB³H₄ | ADME studies, receptor binding assays | High specific activity |

Advanced Synthetic Techniques for Fluorinated Pyridines

The synthesis of fluorinated pyridines often requires specialized techniques to control regioselectivity and stereoselectivity, especially when creating complex analogs.

Regioselective Halogenation and Dehalogenation Approaches

Introducing additional halogen atoms onto the this compound scaffold requires precise control of regioselectivity. The electronic properties of the existing substituents—the electron-donating amino group and the electron-withdrawing fluoro and pyridyl groups—direct the position of electrophilic attack.

Regioselective Halogenation: Direct electrophilic halogenation of pyridine is often difficult due to the ring's electron-deficient nature and requires harsh conditions. chemrxiv.org However, the 2-amino group in the target molecule activates the ring, facilitating substitution. A notable method involves using Selectfluor in combination with lithium chloride (LiCl) or lithium bromide (LiBr) to achieve regioselective chlorination or bromination of 2-aminopyridines under mild conditions. rsc.org The regiochemical outcome is highly dependent on the substitution pattern of the starting material. rsc.orgresearchgate.net Another advanced strategy for achieving 3-selective halogenation on a pyridine ring involves a temporary ring-opening to a Zincke imine intermediate, which undergoes regioselective halogenation before ring-closing. chemrxiv.org

Dehalogenation: Dehalogenation, or the removal of a halogen atom, can also be a strategic synthetic step. This is often accomplished through catalytic hydrogenation. However, care must be taken as conditions that remove chloro or bromo groups can sometimes also lead to hydrodefluorination, removing the desired fluorine atom. nih.gov Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace one halogen with another (e.g., Cl to I) without complete removal. vanderbilt.eduunacademy.com

Interactive Table: Regioselective Halogenation Methods for Pyridines The following table compares different approaches for the regioselective halogenation of pyridine rings.

| Method | Reagents | Selectivity | Conditions |

| Electrophilic Aromatic Substitution | X₂ (X=Cl, Br), Lewis/Brønsted Acid | 3-position, often gives mixtures | Harsh, elevated temperatures chemrxiv.org |

| Via Zincke Imine | N-activation, ring opening, halogenation, ring closing | Highly 3-selective | Mild chemrxiv.org |

| Selectfluor-Promoted | Selectfluor, LiCl or LiBr | Dependent on substituents on 2-aminopyridines | Mild rsc.org |

| Metalation-Halogenation | Strong base (e.g., LDA), electrophilic halogen source | Directed by substituents or directing groups | Low temperatures |

Stereoselective Synthesis Approaches for Chiral Analogs

Creating chiral analogs of this compound involves introducing stereocenters, which can exist as central chirality (at a specific atom) or axial chirality (due to hindered rotation, known as atropisomerism).

Asymmetric Catalysis: One powerful approach is the use of asymmetric catalysis. Chiral bipyridine derivatives themselves are highly effective ligands in transition metal-catalyzed reactions, such as asymmetric hydrogenations or allylic substitutions. ingentaconnect.combenthamdirect.com For instance, a β-hydroxy amide can be stereoselectively hydrogenated using a chiral Ruthenium complex to establish a stereocenter with high diastereomeric and enantiomeric excess. nih.gov

Chemoenzymatic Synthesis: A chemoenzymatic strategy can be employed to produce enantiopure building blocks. Dioxygenase enzymes can convert substituted quinolines into enantiopure cis-dihydrodiol metabolites. rsc.org These metabolites can then be chemically transformed into hydroxylated 2,2'-bipyridines. rsc.orgrsc.org Such chiral bipyridines can serve as ligands in asymmetric reactions or as organocatalysts for processes like the asymmetric allylation of aldehydes. rsc.orgrsc.org

Atropisomers: In bipyridine systems with bulky substituents, rotation around the C-C bond linking the two pyridine rings can be restricted, leading to stable, separable atropisomers. The N-oxide derivatives of some chiral 2,2'-bipyridines have been synthesized and separated into their respective atropisomers. rsc.orgrsc.org

Interactive Table: Stereoselective Synthesis Strategies This table outlines various strategies for introducing chirality into bipyridine structures.

| Strategy | Method | Type of Chirality | Example Application |

| Asymmetric Catalysis | Transition metal complex with a chiral ligand (e.g., Ru-SEGPHOS) | Central | Asymmetric hydrogenation of a ketone or imine substituent. nih.gov |

| Chemoenzymatic Synthesis | Dioxygenase-catalyzed dihydroxylation followed by chemical modification | Central | Synthesis of enantiopure hydroxylated bipyridine ligands. rsc.orgrsc.org |

| Organocatalysis | Use of chiral bipyridine N-oxides | Central | Asymmetric allylation of aldehydes. ingentaconnect.combenthamdirect.com |

| Resolution of Atropisomers | Synthesis of sterically hindered bipyridines and separation | Axial | Separation of stable rotational isomers of bipyridine N,N'-dioxides. rsc.orgrsc.org |

Purification and Characterization Techniques in the Synthesis of Pyridine-Based Amines (e.g., Chromatography, Spectroscopic Analysis)

The successful synthesis of this compound and its analogs relies on robust purification and characterization techniques to ensure the identity and purity of the final compounds.

Purification Techniques: Chromatography is the cornerstone of purification for pyridine-based amines.

High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. Due to the basic and often hydrophilic nature of aminopyridines, several HPLC modes are employed. helixchrom.comthermofisher.com Reversed-phase HPLC is common, often requiring LC/MS-compatible mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid to ensure good peak shape. helixchrom.comnih.gov For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography (combining reversed-phase and ion-exchange) can be effective. helixchrom.comsielc.com A specialized technique utilizes hydrogen-bonding interactions between the analyte and a specific stationary phase (SHARC™ columns) to separate isomers. sielc.com

Column Chromatography: For large-scale purification, traditional silica (B1680970) gel column chromatography is frequently used. nih.govresearchgate.net The choice of eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is critical and depends on the polarity of the specific derivative being purified. teledynelabs.com

Ion-Exchange Chromatography: Cation-exchange chromatography is particularly effective for purifying 2-aminopyridine (B139424) derivatives, as it can efficiently remove excess reagents from reaction mixtures. nih.gov

Characterization Techniques: Once purified, the structure and identity of the compounds are confirmed using spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry, typically coupled with HPLC (LC-MS), is used to determine the molecular weight of the compound and to confirm its identity. helixchrom.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a fingerprint for the molecule, further confirming its structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine and C-F stretches for the fluorine substituent. rsc.org

Interactive Table: Purification and Characterization Methods for Pyridine-Based Amines This table details the common analytical techniques used for pyridine-based amines.

| Technique | Principle | Application in Pyridine-Amine Synthesis |

| Purification | ||

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High-resolution separation and purity analysis of final products and intermediates. nih.gov |

| HILIC / Mixed-Mode HPLC | Partitioning onto a polar stationary phase (HILIC) or a phase with multiple interaction modes. | Separation of highly polar or isomeric aminopyridines. helixchrom.comsielc.com |

| Ion-Exchange Chromatography | Separation based on charge interactions with a charged stationary phase. | Removal of charged impurities or purification of basic amines. nih.gov |

| Silica Gel Column Chromatography | Adsorption onto a polar silica stationary phase with a nonpolar mobile phase. | Large-scale preparative purification of synthetic intermediates. nih.gov |

| Characterization | ||

| ¹H, ¹³C, ¹⁹F NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Complete structure elucidation, confirmation of substitution patterns. nih.govrsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of nuclear spins to determine connectivity. | Unambiguous assignment of all proton and carbon signals and confirmation of regiochemistry. nih.gov |

| LC-MS / ESI-MS/MS | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination, purity assessment, and structural confirmation via fragmentation. helixchrom.comnih.gov |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of key functional groups (e.g., -NH₂, C-F, C=N). rsc.org |

Biological Activity and Pharmaceutical Potential of 5 Fluoro 3 Pyridin 3 Ylpyridin 2 Amine Derivatives

Investigations into Enzyme Inhibition and Receptor Modulation

Derivatives of the 5-fluoro-3-pyridin-3-ylpyridin-2-amine core have demonstrated a remarkable ability to modulate the activity of various enzymes and receptors that are critical in pathological processes. This has positioned them as valuable leads in the development of targeted therapies.

Kinase Inhibition Studies (e.g., PI3K, CDK, MPS1, Aurora Kinases, PIM Kinases, mTOR)

The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research. Derivatives of this compound have been identified as potent inhibitors of several key kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov The introduction of a fluorine atom into pyridine-containing compounds has been shown to enhance their inhibitory activity against mTOR. nih.gov For instance, the fluorine substitution can increase the potency against mTOR by over ten-fold. nih.gov Some derivatives have been developed as dual PI3K/mTOR inhibitors, which can be more effective than targeting a single kinase in the pathway. nih.gov

Cyclin-dependent kinases (CDKs) are another family of enzymes that are central to the regulation of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Sulfoximine (B86345) substituted 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives have been specifically investigated for their potential as CDK9 kinase inhibitors. nih.govmdpi.comnih.gov

Monopolar spindle 1 (MPS1) and Aurora kinases are mitotic kinases that play essential roles in the spindle assembly checkpoint and proper chromosome segregation during cell division. nih.gov Their inhibition represents a promising strategy for cancer therapy. nih.gov Screening of a 3-aminopyridin-2-one based fragment library, a related scaffold, identified inhibitors of both MPS1 and Aurora kinases. nih.gov Specifically, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one was identified as a ligand-efficient inhibitor of the MPS1 and Aurora kinase families. nih.gov Furthermore, imidazo[4,5-b]pyridine-based compounds have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. mdpi.commedchemexpress.com One such derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, demonstrated potent inhibition of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). mdpi.com

PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and are involved in the regulation of cell survival and proliferation. nih.gov The PIM kinase pathway is known to interact with the PI3K/AKT/mTOR signaling cascade. nih.gov While direct inhibition of PIM kinases by this compound derivatives is not extensively documented, the interplay between these pathways suggests that combination therapies involving PIM and PI3K inhibitors could be a valuable therapeutic strategy. nih.govnih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyridine (B92270) Derivatives

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Sulfoximine substituted 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine | CDK9 | Investigated as potential inhibitors. | nih.govmdpi.comnih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Identified as a ligand efficient inhibitor. | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Aurora-A, Aurora-B, FLT3 | Potent dual inhibitors with Kd values in the nanomolar range. | mdpi.commedchemexpress.com |

| Fluorinated pyridine derivatives | mTOR, PI3K | Fluorine substitution enhances mTOR inhibitory potency. | nih.gov |

Dopamine (B1211576) Receptor Ligand Studies

Dopamine receptors are G protein-coupled receptors that are crucial for various functions in the central nervous system, and they are important therapeutic targets for neurological and psychiatric disorders. mdpi.com Research into the interaction of this compound derivatives with dopamine receptors is an emerging area. Studies on related structures, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, have provided insights into the potential for these types of compounds to bind to dopamine receptors. mdpi.com For these related compounds, substitutions on the amino group were found to significantly influence the binding affinity for D-1 and D-2 dopamine receptor subtypes. mdpi.com For instance, N-ethyl and N-n-propyl derivatives showed enhanced affinity and selectivity for D-2 binding sites. mdpi.com While these findings are on a different, albeit related, scaffold, they suggest that strategic modifications of the aminopyridine core could yield potent and selective dopamine receptor ligands.

Other Enzyme and Receptor Interactions

The therapeutic potential of this compound derivatives extends beyond the aforementioned targets. A notable area of investigation is their activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3). ccsenet.org Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive target for this malignancy. ccsenet.orgmdpi.com Imidazo[1,2-a]pyridine-pyridine derivatives have been identified as potent and balanced inhibitors of both wild-type FLT3 and its clinically relevant mutants. ccsenet.org For example, the compound 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine was found to have potent and balanced inhibitory effects. ccsenet.org Another study on imidazo[1,2-b]pyridazine (B131497) derivatives also identified compounds with nanomolar inhibitory activity against FLT3-ITD and its mutants. mdpi.com

Antimicrobial Activity Research

The rise of antibiotic-resistant bacteria represents a significant global health threat, necessitating the development of new antimicrobial agents. Derivatives of this compound have shown promising activity against clinically important bacterial pathogens.

Antibacterial Efficacy against Gram-Positive Bacteria

Derivatives of this scaffold have demonstrated notable efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives displayed potent antibacterial activity against several Gram-positive strains. nih.gov One compound in this series exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486), with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Similarly, novel fluoroquinolone derivatives incorporating a 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl moiety have shown good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. Some of these compounds were significantly more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin (B1675101) against MRSA strains.

Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinones | MRSA | 0.25 | nih.gov |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinones | S. pneumoniae | 0.25 - 4 | nih.gov |

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | MRSA | 0.25 - 4 | |

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | S. pneumoniae | 0.25 - 1 |

Evaluation of Anti-Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to chronic infections and antibiotic resistance. nih.gov Derivatives of this compound have been investigated for their ability to inhibit biofilm formation. Certain 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were found to not only possess antibacterial activity but also to effectively hamper the formation of biofilms. nih.gov These compounds significantly inhibited biofilm formation by MRSA and vancomycin-resistant Enterococcus (VRE) at concentrations as low as 0.5 µg/mL. nih.gov Furthermore, research on 1,2,3-triazole-pyridine hybrids has demonstrated promising activity against MRSA biofilms, with some compounds showing potent growth inhibition of both planktonic and sessile MRSA cells.

Table 3: Anti-Biofilm Activity of Selected Pyridine Derivatives

| Derivative Class | Target Organism | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinones | MRSA, VRE | MBIC | 0.5 µg/mL | nih.gov |

| 1,2,3-triazole-pyridine hybrids | MRSA | IC50 | 34.94 µM |

Assessment of Drug Resistance Development in Microbial Strains

Research into novel antibacterial agents is critical in the face of rising antimicrobial resistance. Derivatives of the 5-fluoropyridine scaffold have been investigated for their potential to combat resistant bacterial strains.

A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were designed and synthesized to evaluate their antibacterial activity. nih.gov These compounds were tested against a panel of gram-positive bacteria, including several drug-resistant strains. nih.gov The unique antibacterial mechanism of oxazolidinones, which involves inhibiting the initial stages of protein synthesis, means they often lack cross-resistance with other classes of antibiotics. nih.gov

Initial screenings revealed that the synthesized compounds demonstrated antibacterial activity against both drug-sensitive and drug-resistant strains. nih.gov One derivative, compound 7j, was particularly potent, showing an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid against certain strains, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov Furthermore, these compounds were found to hinder the formation of biofilms, which are a key factor in persistent infections and drug resistance. nih.gov These findings suggest that 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have the potential to be developed into new therapeutic agents for treating infections caused by gram-positive bacteria, including those that have developed resistance to existing drugs. nih.gov

Antiviral Activity Research (e.g., Influenza PB2 Inhibition)

The influenza virus RNA-dependent RNA polymerase (RdRp) is a primary target for antiviral drug development due to its crucial role in viral replication. nih.gov The polymerase complex consists of three subunits: PA, PB1, and PB2. nih.gov The PB2 subunit's function is to bind to the 5'-cap of host pre-mRNA, a critical step for initiating viral transcription. nih.govnih.gov Inhibitors that target the cap-binding domain of PB2 can effectively block this process and prevent viral RNA synthesis. nih.gov

In the search for new influenza polymerase inhibitors, a triazolopyrimidine derivative was synthesized utilizing a key intermediate, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine. nih.gov This synthesis was part of a broader exploration of the chemical space around Pimodivir, an experimental influenza polymerase PB2 inhibitor. nih.gov The research led to the identification of novel thienopyrimidine derivatives that displayed anti-influenza A activity in the low nanomolar range, comparable to Pimodivir. nih.gov Molecular modeling confirmed the binding of these unique compounds within the influenza polymerase PB2 pocket. nih.gov This line of research highlights the utility of fluorinated pyridine scaffolds in the design of potent influenza PB2 inhibitors. nih.gov

Anticancer and Antiproliferative Activity Research

Derivatives of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine have been identified as promising candidates for cancer therapy due to their activity against hyper-proliferative disorders. google.com

The antiproliferative activity of various pyridine derivatives has been extensively studied. A patent for 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group describes their potential use in treating hyper-proliferative disorders, such as cancer. google.com Similarly, related patents cover derivatives with sulfone groups. google.com

In broader studies, other related heterocyclic structures have also shown promise. For instance, a library of novel thieno[2,3-b]pyridine (B153569) analogues demonstrated potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The most effective of these compounds exhibited IC50 concentrations in the nanomolar range (25–50 nM). mdpi.com Research on other pyridine derivatives confirmed that specific structural features, such as the presence and position of -OH and -NH2 groups, could enhance antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. researchgate.net

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives | Not specified | Patented for use in hyper-proliferative disorders. | google.com |

| Thieno[2,3-b]pyridine analogues | MDA-MB-231, HCT116 | Potent activity with IC50 values of 25–50 nM for the most active compounds. | mdpi.com |

| General Pyridine derivatives | Various | -OH and -NH2 groups enhanced activity; halogens and bulky groups decreased it. | researchgate.net |

A key mechanism by which anticancer agents function is through the modulation of critical signaling pathways that control cell growth and survival. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one such cascade that is frequently hyperactivated in various cancers, promoting tumor growth. nih.govnih.gov

Patents for 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives have identified them as selective inhibitors of cyclin-dependent kinase 9 (CDK9). google.com CDK9 is a transcription-regulating kinase, and its inhibition represents a viable strategy for cancer treatment. While not directly targeting the PI3K/Akt/mTOR pathway, inhibiting CDK9 affects the expression of key survival proteins, thereby halting tumor progression.

In related research, studies have shown that inhibiting the PI3K/Akt/mTOR pathway can overcome resistance to the common chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in gastric and colorectal cancer cells. nih.govresearchgate.net Combining a PI3K inhibitor with 5-FU resulted in enhanced cytotoxicity and suppression of cell migration, underscoring the therapeutic potential of targeting this pathway. nih.gov Although these studies did not use this compound derivatives directly, they establish the importance of the PI3K/Akt/mTOR pathway as a relevant target for fluorinated compounds in cancer therapy. nih.govnih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has demonstrated that various fluorinated and pyridine-containing compounds can trigger this process in cancer cells.

For example, novel zinc(II) complexes incorporating 5-fluorouracil (5-FU) and pyridine-based ligands have been shown to induce apoptotic cell death in A549 lung cancer cells. rsc.org Mechanistic studies revealed that this was achieved through the activation of caspases 3 and 7, inactivation of the anti-apoptotic protein Bcl-2, and depolarization of mitochondria. rsc.org Similarly, studies on 5-FU itself have shown it induces caspase-dependent apoptosis in colorectal cancer cells, initiated by caspase-9 and mediated by the activation of protein kinase C-δ. nih.gov

Other research on novel 2-amino-5-benzylthiazole derivatives, which share some structural similarities with the aminopyridine core, found they induced apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net These compounds led to the cleavage of PARP1 and caspase 3 and altered the balance of pro- and anti-apoptotic proteins like Bim and Bcl-2. ukrbiochemjournal.orgresearchgate.net Apigenin, a phytochemical, was found to enhance 5-FU-induced apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species and disrupting the cell cycle. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|

| Zn(II) complexes of 5-FU with pyridine ligands | A549 (Lung) | Activation of caspase 3/7, inactivation of Bcl-2. | rsc.org |

| 5-Fluorouracil (5-FU) | Colorectal cancer cells | Activation of PKCδ and caspase-9. | nih.gov |

| 2-Amino-5-benzylthiazole derivatives | Human leukemia cells | Cleavage of PARP1 and caspase 3, increased Bim, decreased Bcl-2. | ukrbiochemjournal.orgresearchgate.net |

Anti-inflammatory Properties Exploration

Chronic inflammation is linked to a variety of diseases, and targeting inflammatory pathways is a key therapeutic strategy. The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govresearchgate.net

Research into fluorine-substituted benzo[h]quinazoline-2-amine derivatives identified them as potent NF-κB inhibitors with significant anti-inflammatory properties. nih.govresearchgate.net One such derivative, compound 8c, was found to reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov This inhibition led to a decrease in the production of inflammatory mediators. nih.gov

In a different study, 5-fluoro-2-oxindole was shown to have anti-inflammatory effects in a model of inflammatory pain. mdpi.com This compound inhibited the activation of mitogen-activated protein kinase (MAPK) and reduced the expression of inflammatory markers like inducible nitric oxide synthase (NOS2) in the spinal cord and paw tissue. mdpi.com While these compounds are not direct derivatives of this compound, the findings demonstrate the potential of incorporating fluorine into heterocyclic amine scaffolds to create effective anti-inflammatory agents that target key signaling pathways like NF-κB and MAPK. nih.govmdpi.com Broader studies on new pyridine derivatives have also confirmed their potential for anti-inflammatory activity. researchgate.net

Potential for DNA Binding and Cytotoxic Activity

While direct studies on the DNA binding and cytotoxic activity of this compound are not extensively documented in publicly available research, the broader class of bipyridine and fluorinated pyridine derivatives has shown significant promise in the realm of cancer therapy. The structural motif of two interconnected pyridine rings, as seen in bipyridines, provides a scaffold that can interact with biological macromolecules, including DNA.

Research into ruthenium(II) complexes incorporating bipyridine ligands has demonstrated their ability to bind to DNA through an intercalative mode. nih.gov These interactions can disrupt DNA replication and transcription, leading to cell death. For instance, a neodymium(III) complex with 2,2'-bipyridine (B1663995) has been shown to bind to DNA primarily through groove binding, with a determined binding constant (K_b) of (1.5±0.1)x10^5 M^-1. nih.gov Such studies highlight the inherent potential of the bipyridine structure to interact with DNA.

Furthermore, the introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance cytotoxic effects. nih.gov For example, novel analogues of aminopterin (B17811) with fluorine substitutions have demonstrated increased toxicity to leukemia and stomach cancer cell lines compared to the parent drug. nih.gov Similarly, the synthesis of novel pyrimidine (B1678525) nucleosides with a fluorocyclopentene ring has led to compounds with high growth inhibition against a broad range of human tumor cell lines. dongguk.edu

The cytotoxic potential of pyridine derivatives has been demonstrated in various studies. For instance, pyridino[2,3-f]indole-4,9-dione derivatives have shown excellent cytotoxicity against human CNS and colon tumor cell lines. nih.gov The combination of a bipyridine structure with fluorine substitution, as present in this compound, suggests a strong potential for cytotoxic activity, likely mediated through mechanisms that may include DNA interaction. The table below summarizes the cytotoxic activity of some relevant pyridine and pyrimidine derivatives.

| Compound/Derivative Class | Cell Line(s) | Observed Activity | Reference |

| 3'-Fluoroaminopterin | L1210 (mouse leukemia), HuTu80 (human stomach cancer) | Twice as toxic as aminopterin | nih.gov |

| Pyridino[2,3-f]indole-4,9-dione derivatives | XF 498 (human CNS), HCT 15 (human colon) | Excellent cytotoxicity | nih.gov |

| Cytosine derivative with fluorocyclopentenyl ring | Various human tumor cell lines | High growth inhibition | dongguk.edu |

| Fused Pyridine Ring System | MCF-7 (human breast adenocarcinoma), HCT 116 (human colon carcinoma) | Potent to moderate growth inhibitory activity | researchgate.net |

| bis(2-aminoethyl)amine derivatives | Various human cancer cell lines | In vitro cytotoxic activity | nih.gov |

Applications in Diagnostic Imaging (e.g., Tau Positron Emission Tomography (PET) Imaging Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that is crucial for the diagnosis and study of neurodegenerative diseases like Alzheimer's disease (AD). A key pathological hallmark of AD is the accumulation of aggregated tau protein in the brain. The development of PET tracers that can selectively bind to these tau aggregates is a major focus of current research.

Fluorine-18 (B77423) is a commonly used radionuclide in PET tracer development due to its favorable decay properties. Consequently, many research efforts are directed towards the synthesis of fluorinated molecules with high affinity and selectivity for tau protein. While specific studies on this compound as a Tau PET tracer are not available, the structural features of this compound are highly relevant to this field.

Several second-generation tau PET tracers with improved specificity and reduced off-target binding are currently under investigation. nih.govspringermedizin.de Notably, [18F]flortaucipir (Tauvid™), the first FDA-approved tau PET tracer, underscores the clinical importance of such imaging agents. nih.gov The chemical structures of many promising tau tracers often incorporate a pyridine or related heterocyclic core. For instance, N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been identified as potential tau pathology PET tracers. researchgate.net

The development of new tracers is an ongoing process, with researchers continuously modifying chemical structures to improve imaging properties. The presence of a fluorine atom and a bipyridine-like structure in this compound makes its derivatives attractive candidates for evaluation as novel tau PET imaging agents. The table below lists some of the existing and developmental tau PET tracers.

| Tracer Name | Chemical Class | Status | Reference |

| [18F]flortaucipir (Tauvid™) | - | FDA Approved | nih.gov |

| [18F]PI-2620 | - | Investigational | springermedizin.de |

| [18F]RO948 | - | Investigational | springermedizin.de |

| N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines | Naphthyridine derivative | Investigational | researchgate.net |

Broader Pharmacological Applications for Pyridine Derivatives

The pyridine scaffold is a versatile building block in medicinal chemistry, and its derivatives have been shown to exhibit a wide array of pharmacological activities. The monoaminopyridines, for example, are known to be biologically active, with 2-aminopyridine (B139424) serving as a starting material for various drugs. epa.gov

The applications of pyridine derivatives span numerous therapeutic areas, including but not limited to:

Anticancer agents: As discussed, their ability to interact with biological targets like DNA and various enzymes makes them potent anticancer compounds. researchgate.netnih.gov

Antiviral and Antimicrobial agents: The pyridine ring is a common feature in many antiviral and antimicrobial drugs.

Cardiovascular drugs: Certain bipyridine derivatives have been used in the treatment of heart failure.

Central Nervous System (CNS) agents: The ability of some pyridine derivatives to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.

The introduction of a fluorine atom can further enhance the therapeutic potential of pyridine derivatives by improving their metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov The diverse biological activities of pyridine and bipyridine derivatives, coupled with the advantageous properties conferred by fluorination, position compounds like this compound and its analogs as a rich area for future pharmaceutical research and development.

Mechanism of Action Elucidation for 5 Fluoro 3 Pyridin 3 Ylpyridin 2 Amine and Its Analogs

Molecular Target Identification and Validation

The biological effects of 5-Fluoro-3-pyridin-3-ylpyridin-2-amine are predicated on its interaction with specific molecular targets within the cell. Research into analogous compounds provides a strong basis for understanding these interactions, which are primarily centered on the inhibition of key enzymes that regulate cellular proliferation and survival.

A substantial body of evidence points to Cyclin-Dependent Kinases (CDKs) as primary targets for aminopyridine-based compounds. These enzymes are crucial regulators of the cell cycle and transcription.

Analogs of this compound have demonstrated potent inhibitory activity against several members of the CDK family. Notably, aminopyridine and aminopyrimidine derivatives are recognized as inhibitors of CDK9. tandfonline.com CDK9, in complex with its regulatory subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb), which plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 by compounds structurally similar to this compound leads to a downstream suppression of the expression of anti-apoptotic proteins, such as Mcl-1, and the proto-oncogene MYC, thereby inducing apoptosis in cancer cells. tandfonline.com

Furthermore, studies on related 2-aminopyridine (B139424) derivatives have shown inhibitory action against other CDKs, including CDK1 and CDK2. researchgate.net The presence of a 2-aminopyridine scaffold is considered a privileged structure for CDK inhibition. acs.org The docking of these molecules into the ATP-binding pocket of the kinase is a common mechanism, preventing the phosphorylation of substrate proteins and halting the processes they regulate. researchgate.netacs.org For instance, certain aminopyridine derivatives have been designed as dual inhibitors of both CDKs and other kinases like Histone Deacetylases (HDACs), suggesting a multi-targeted approach to cancer therapy. acs.org

Table 1: Investigated Enzyme Interactions of Aminopyridine Analogs

| Analog Class | Target Enzyme(s) | Observed Effect |

|---|---|---|

| Aminopyridine Derivatives | CDK9 | Inhibition of kinase activity, leading to reduced RNA Polymerase II phosphorylation. tandfonline.com |

| 2-Aminopyridine Sulfonamides | CDK1, CDK2 | Inhibition of kinase activity. researchgate.net |

| 2-Aminopyridine Derivatives | HDACs | Dual inhibition alongside CDKs. acs.org |

| 2-Aminopyridine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition of enzyme activity. nih.gov |

Current research on this compound and its close analogs has primarily focused on intracellular targets, namely enzymes. There is limited specific information available regarding its direct binding to cell surface or nuclear receptors. The lipophilic nature of many pyridine (B92270) derivatives suggests they can cross the cell membrane to engage with intracellular machinery. While some aminopyridine compounds have been investigated for their interaction with receptors like the sigma-1 receptor, this has not been a primary focus for the class of compounds to which this compound belongs. The predominant mechanism of action appears to be the inhibition of intracellular kinases rather than receptor-mediated signaling from the cell surface.

The inhibition of CDKs by this compound analogs directly impacts critical signal transduction pathways that govern cell fate.

The primary pathway affected is the CDK-regulated transcriptional pathway . By inhibiting CDK9, these compounds disrupt the P-TEFb complex, which is essential for the elongation phase of transcription for a significant portion of protein-coding genes. This leads to a rapid decrease in the levels of short-lived mRNA transcripts, particularly those encoding proteins that regulate cell growth and survival, such as c-Myc and anti-apoptotic Bcl-2 family members. tandfonline.com

Furthermore, inhibition of cell cycle-associated CDKs, such as CDK2, by related compounds suggests a direct interference with the cell cycle progression signaling cascade . researchgate.net CDKs are the central components of the cell cycle engine, and their inhibition leads to the arrest of the cell cycle at specific checkpoints.

Cellular Pathway Interrogation

The molecular interactions of this compound and its analogs translate into observable effects on cellular pathways, most notably the regulation of the cell cycle and the modulation of key biochemical pathways.

The inhibition of CDKs is intrinsically linked to the regulation of the cell cycle. First-generation, non-specific CDK inhibitors were shown to induce cell cycle arrest in both the G1 and G2 phases. mdpi.com More selective inhibitors of CDK9, a class to which analogs of this compound belong, have been shown to primarily impact transcription, which indirectly leads to cell cycle arrest and apoptosis. tandfonline.com

For instance, the inhibition of CDK2 by N-(pyridin-3-yl)pyrimidin-4-amine analogues, which share structural similarities with the compound of interest, has been shown to be a potent mechanism for arresting the cell cycle. researchgate.net The retinoblastoma protein (Rb) is a key substrate of CDKs, and its phosphorylation is a critical step for cell cycle progression from G1 to S phase. Inhibition of the relevant CDKs prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state and thereby causing a G1 phase arrest. nih.gov One study on a 2-aminopyridine-based dual CDK/HDAC inhibitor, compound 8e, demonstrated its ability to induce a significant S phase cell cycle arrest in MV-4-11 cells. acs.org

Table 2: Effects of Analogs on Cell Cycle Regulation

| Analog/Derivative | Cell Line(s) | Observed Cell Cycle Effect |

|---|---|---|

| Pan-CDK Inhibitors | Various Cancer Cells | G1 and G2 phase arrest. mdpi.com |

| 2-Aminopyridine-based CDK/HDAC inhibitor (8e) | MV-4-11 | S phase arrest. acs.org |

| Aryl-aminopyridine derivatives | Various Cancer Cells | Cell cycle arrest in the M phase (via tubulin polymerization inhibition for some derivatives). researchgate.net |

The modulation of biochemical pathways by this compound and its analogs extends from the direct consequences of enzyme inhibition to broader cellular processes.

The most prominently modulated pathway is transcriptional regulation . As discussed, the inhibition of CDK9 leads to a global down-regulation of transcription, impacting the expression of a wide array of genes necessary for cell growth and survival. tandfonline.com

This transcriptional reprogramming subsequently triggers the intrinsic apoptotic pathway . The reduction in the levels of anti-apoptotic proteins like Mcl-1 and Bcl-2, coupled with the sustained or increased expression of pro-apoptotic proteins, shifts the cellular balance towards apoptosis.

Furthermore, some 2-aminopyridine derivatives have been found to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and leading to cell death. researchgate.net This indicates that depending on the specific substitutions on the aminopyridine core, the modulation of the cytoskeletal dynamics pathway can be another mechanism of action.

Finally, the development of dual CDK and HDAC inhibitors from 2-aminopyridine scaffolds highlights the potential to simultaneously modulate both epigenetic regulation and cell cycle control . acs.org HDAC inhibitors lead to the accumulation of acetylated histones and other proteins, altering chromatin structure and gene expression in a way that can synergize with the effects of CDK inhibition. acs.org

Structural Basis of Ligand-Target Interactions

There is currently no publicly available research detailing the structural basis of how this compound interacts with biological targets.

No computational studies, including molecular docking or simulations, that predict the binding mode of this compound with any biological target have been identified in the searched literature. Consequently, there are no data tables of binding energies or key interacting residues to present.

There is no available research on the conformational analysis of this compound within a biological context. Studies involving techniques such as X-ray crystallography or NMR spectroscopy to determine the compound's three-dimensional structure and preferred conformations in a biological environment have not been found.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 Pyridin 3 Ylpyridin 2 Amine Derivatives

Impact of Pyridine (B92270) Ring Substitutions on Biological Activity

Substitutions on the pyridine rings are a cornerstone of the SAR for this chemical series. The pyridine ring itself is a unique aromatic system where the nitrogen atom's electronegativity withdraws electron density from the carbon atoms, particularly at positions 2, 4, and 6, which can influence binding interactions. ijnrd.org The introduction of various functional groups allows for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, which collectively determine the compound's biological profile. In related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series, SAR studies showed that small alkyl substituents on the pyridine ring, especially at the 3-position, were favorable for activity. acs.org

The fluorine atom at the 5-position plays a pivotal role in modulating both the biological activity and the pharmacokinetic properties of the derivatives. The introduction of fluorine is a widely used strategy in medicinal chemistry due to its unique characteristics. nih.govresearchgate.net Its small size allows it to fit into receptor pockets designed for hydrogen atoms, while its high electronegativity can significantly alter the electronic properties of the molecule. nih.govresearchgate.net

The presence of fluorine can enhance metabolic stability by blocking sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.govresearchgate.net For example, in compounds like Ezetimibe, p-fluoro substituents are used to prevent aromatic hydroxylation, thereby improving the drug's pharmacokinetic profile and activity. nih.gov The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can increase bioavailability. nih.gov Furthermore, fluorine substitution can increase lipophilicity, which may improve membrane permeability and penetration into hydrophobic protein pockets. nih.govresearchgate.net In studies of related 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom was found to significantly increase antibacterial activity, possibly by reducing the electron cloud density of the pyridine ring, which may improve drug binding or cell penetration. nih.govnih.gov

Table 1: Influence of Fluorine Substitution on Physicochemical and Pharmacological Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Blocks metabolically labile sites from enzymatic oxidation (e.g., C-H to C-F). nih.govnih.gov |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets and alter molecular conformation. researchgate.net |

| pKa Modulation | Decreases pKa of nearby amines | The strong electron-withdrawing effect lowers the basicity of adjacent functional groups. nih.gov |

| Lipophilicity | Increased | Increases the molecule's hydrophobicity, which can aid in cell membrane penetration. researchgate.net |

| Bioavailability | Generally improved | A combination of enhanced metabolic stability and permeability often leads to better bioavailability. nih.govevitachem.com |

The pyridin-3-yl moiety is a critical determinant of target binding. Pyridine rings are common in biochemical systems and can form hydrogen bonds, which is a key factor in drug-receptor interactions. ijnrd.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in drug design to achieve specific binding. Molecular docking studies on related 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown that the pyridine ring can participate in the formation of hydrogen bonds with residues at the target site. nih.gov The basic nature of the pyridine nitrogen also allows it to form a cationic charge, which can increase the affinity of a compound for anionic binding sites on a biological target. ijnrd.org

Modifications to the 2-amino group can have profound effects on the biological activity of the derivatives. The primary amine group is a versatile handle for chemical modification and can participate in crucial hydrogen bonding interactions with a target. Altering this group can modulate binding affinity, selectivity, and physicochemical properties.

In related series of compounds, the amino group has been modified in several ways. For instance, converting the amine into various amides or acylhydrazines has been explored. nih.govnih.gov These modifications can change the electronic and steric profile of the molecule, potentially leading to improved activity. The amine group can also participate in nucleophilic substitution reactions with electrophiles to generate a wide array of N-substituted derivatives. evitachem.com In studies on related antibacterial oxazolidinones, examining various fragments on the 5-amino side chain was a key strategy, and the results showed that these modifications significantly impacted the antibacterial spectrum and potency. nih.gov

Table 2: Examples of Amino Group Modifications and Their Potential Effects

| Modification Type | Example | Potential Impact on Activity |

| Acylation | Formation of an amide | Can introduce new hydrogen bond donors/acceptors, alter solubility, and change steric bulk. nih.gov |

| Alkylation | Formation of secondary/tertiary amines | Modifies basicity (pKa) and lipophilicity, potentially altering target interactions and cell permeability. evitachem.com |

| Formation of Hydrazides | Reaction with hydrazines | Creates derivatives that have shown significant antimicrobial activity in related pyridine series. nih.gov |

| Incorporation into a Ring | Formation of a heterocyclic system | Can constrain the conformation of the side chain, potentially leading to higher affinity and selectivity. |

Exploration of Linker and Bridging Group Variations

In addition to direct substitution on the biaryl scaffold, another strategy to optimize activity involves replacing the direct bond between the two aromatic rings with a linker or bridging group. This approach can alter the relative orientation and distance of the two rings, potentially leading to improved interactions with a biological target. While research on direct linker variations for 5-Fluoro-3-pyridin-3-ylpyridin-2-amine is not extensively documented, studies on analogous di-pyridyl systems provide valuable insights. For instance, in the development of macrofilaricidal agents, a series of di(pyridin-2-yl) amines were synthesized where the two pyridine rings were linked via a central 1,2,4-thiadiazole (B1232254) core. acs.org This bioisosteric replacement of a direct aryl-aryl bond with a heterocyclic linker led to compounds with improved solubility and favorable pharmacokinetic properties. acs.org Similarly, other linkers, such as a methylene (B1212753) group in pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine, demonstrate how flexible spacers are used to connect different heterocyclic moieties.

Stereochemical Influences on Biological Specificity

When modifications to the this compound core introduce chiral centers, the stereochemistry of the resulting derivatives can have a significant impact on biological specificity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Although specific studies on the stereochemistry of this exact scaffold are limited, research on related fluorinated compounds has shown that chemical reactions can proceed with high stereoselectivity. researchgate.net For any derivative containing a stereocenter, it is crucial to separate and evaluate the individual stereoisomers, as the biological activity often resides in only one isomer. Preliminary structure-activity relationship results for certain fluorine-containing pyridine compounds have indicated that different structural isomers (e.g., phenolic vs. alcoholic) exhibit distinct bioactivities. ciac.jl.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a group of compounds with their biological properties in a quantitative manner. chemrevlett.com QSAR models are valuable tools in modern drug discovery, used to predict the activity of novel compounds and guide the design of more potent molecules. chemrevlett.com

For pyridine derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antibacterial and anticancer effects. chemrevlett.comresearchgate.net These models are built using a set of known molecules (a training set) and their experimentally determined activities (e.g., IC₅₀ values). laccei.org Molecular descriptors representing electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties are calculated for each molecule. researchgate.net A mathematical equation is then generated to link these descriptors to the biological activity. laccei.org For instance, a 3D-QSAR model was developed for a series of furo/thieno pyridine derivatives to identify potential anticancer inhibitors. chemrevlett.com Similarly, QSAR studies on 2-amino-pyrazolopyridine derivatives helped in understanding the structural requirements for designing novel inhibitors of polo-like kinase 1 (plk1). researchgate.net These models provide a rational basis for designing new derivatives of this compound with potentially enhanced efficacy.

Table 3: Components of a Typical QSAR Study for Pyridine Derivatives

| Component | Description | Example from Literature |

| Dataset | A series of compounds with a common scaffold and known biological activities. | A series of 59 thiazole (B1198619) derivatives with inhibitory activity toward 5-LO. laccei.org |

| Molecular Descriptors | Calculated physicochemical properties (steric, electronic, lipophilic, etc.). | Electronic, steric, and lipophilic parameters were correlated with antibacterial activity. researchgate.net |

| Statistical Method | A method to build the mathematical model, such as Multiple Linear Regression (MLR). | MLR was used to generate a model for thiazole derivatives. laccei.org |

| Model Validation | Internal and external validation to assess the model's robustness and predictive power. | A test set of 12 compounds was used to externally validate the predictive ability of a 2D-QSAR model. laccei.org |

| Application | To predict the activity of new compounds and guide the synthesis of optimized molecules. | A novel structure was designed with a predicted lower IC₅₀ value against cervical cancer based on a QSAR model. chemrevlett.com |

Rational Design Principles for Enhanced Efficacy and Selectivity of this compound Derivatives

The rational design of derivatives of this compound is a strategic process aimed at optimizing their therapeutic properties, specifically their efficacy and selectivity as kinase inhibitors. This process is guided by a deep understanding of the structure-activity relationships (SAR) gleaned from related chemical series. Key modifications to the core structure are systematically explored to enhance interactions with the target kinase while minimizing off-target effects.

The core scaffold of this compound presents several key positions for chemical modification: the 2-amino group, the 5-fluoro substituent, and the 3-pyridin-3-yl group. Each of these can be altered to modulate the compound's biological activity.

Exploration of the 2-Amino Group:

The 2-amino group is a critical pharmacophore, often involved in forming hydrogen bonds with the hinge region of the kinase active site. Modifications at this position can significantly impact binding affinity and selectivity. For instance, in related 2-aminopyridine (B139424) series, acylation of the amino group to form amides has been a common strategy to introduce additional interaction points with the receptor.

A study on 2-amino-3-amido-5-aryl-pyridines as PERK kinase inhibitors revealed that the nature of the amide substituent is crucial for potency. nih.gov For example, introducing a hydroxyl group on the acetamido moiety led to a significant increase in activity, likely due to the formation of an additional hydrogen bond with the protein. nih.gov

Table 1: SAR of Modifications at the 2-Amino Position of Related Pyridine Scaffolds

| Compound ID | R Group (at 2-amino position) | Target Kinase | IC₅₀ (nM) |

| A | -NH₂ | PERK | >1000 |

| B | -NH-C(O)CH₃ | PERK | 150 |

| C | -NH-C(O)CH₂OH | PERK | 25 |

| D | -NH-C(O)CH(OH)Ph | PERK | 5 |

Data is hypothetical and illustrative of trends observed in related studies.

Impact of the 5-Fluoro Substituent:

The fluorine atom at the 5-position plays a significant role in modulating the electronic properties of the pyridine ring and can influence metabolic stability and cell permeability. In many kinase inhibitors, the introduction of a fluorine atom at a strategic position can lead to enhanced binding affinity through favorable interactions with the protein, such as the formation of a halogen bond or by altering the pKa of nearby functional groups. The replacement of the 5-fluoro substituent with other halogens or small alkyl groups would be a key area of investigation to fine-tune the compound's properties.

Modification of the 3-Pyridin-3-yl Group:

The 3-pyridin-3-yl moiety extends into the solvent-exposed region of the ATP-binding pocket of many kinases. This position is highly amenable to modification to improve potency, selectivity, and physicochemical properties. Structure-activity relationship studies on related 3,5-disubstituted pyridine derivatives have shown that the nature of the aryl or heteroaryl group at this position significantly influences inhibitory activity against kinases like FGFR. sci-hub.se

For instance, replacing the pyridin-3-yl ring with other aromatic or heteroaromatic systems can alter the hydrophobic and electronic interactions with the target. Furthermore, substitution on the pyridin-3-yl ring itself can provide additional vectors for optimization.

Table 2: Influence of the 3-Aryl/Heteroaryl Group on Kinase Inhibition

| Compound ID | 3-Substituent | Target Kinase | IC₅₀ (nM) |

| E | Pyridin-3-yl | FGFR1 | 50 |

| F | Phenyl | FGFR1 | 80 |

| G | 4-Fluorophenyl | FGFR1 | 35 |

| H | Thiophen-2-yl | FGFR1 | 120 |

Data is hypothetical and illustrative of trends observed in related studies.

The data suggests that subtle changes, such as the introduction of a fluorine atom on the phenyl ring, can enhance potency. This is a common strategy to improve binding affinity through favorable interactions with the protein.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 3 Pyridin 3 Ylpyridin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor, to form a stable complex. mdpi.com This method is crucial for understanding the potential mechanism of action of a drug candidate by identifying its binding mode and affinity within the active site of a biological target.

For 5-Fluoro-3-pyridin-3-ylpyridin-2-amine, docking simulations would be performed against a variety of protein targets known to be modulated by aminopyridine structures, such as kinases or ion channels. nih.gov The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The target protein's crystal structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the defined binding site of the receptor, and various conformations are sampled. mdpi.comnih.gov A scoring function is used to estimate the binding affinity for each pose, often expressed in kcal/mol. nih.gov

Analysis of Results: The simulation identifies the most stable binding poses and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com

Studies on other aminopyridine derivatives have successfully used this method to predict their binding modes. For example, docking analyses of various 2-aminopyridine (B139424) derivatives have revealed key interactions with bacterial proteins, helping to explain their antimicrobial activity. nih.gov A similar approach for this compound would provide critical insights into its potential therapeutic applications.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search vast databases of chemical compounds to identify those that are most likely to bind to a drug target. labo-code.com This process significantly narrows down the candidates for experimental testing, saving considerable time and resources. labo-code.com

When investigating this compound, two main approaches could be used:

Ligand-Based Virtual Screening: If other molecules with known activity against a specific target are available, their chemical features can be used to build a model (a pharmacophore) to search for new compounds with similar properties.

Structure-Based Virtual Screening: This involves docking a large library of compounds against the 3D structure of a target protein, as described in the previous section.

Furthermore, a virtual library can be designed around the this compound scaffold. This involves computationally generating a large number of derivatives by adding various functional groups at different positions on the molecule. nih.govmdpi.com This library can then be screened in silico to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. This strategy is widely used to explore the structure-activity relationship (SAR) of a lead compound and guide the synthesis of more effective analogues. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which govern a molecule's reactivity and intermolecular interactions.

For this compound, these calculations would reveal:

Charge Distribution: The location of partial positive and negative charges across the molecule. The electronegative fluorine atom and the nitrogen atoms of the pyridine (B92270) rings are expected to significantly influence the charge distribution, which is critical for forming hydrogen bonds and other electrostatic interactions with a protein target.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting chemical reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.

Electrostatic Potential Map: This map visualizes the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. This is valuable for understanding potential metabolic pathways and ligand-receptor interactions.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This allows for the analysis of the conformational flexibility of both the ligand and the protein. youtube.com